molecular formula C15H13FN2O3 B5775906 N'-(4-fluorobenzoyl)-3-methoxybenzohydrazide

N'-(4-fluorobenzoyl)-3-methoxybenzohydrazide

Cat. No.: B5775906
M. Wt: 288.27 g/mol
InChI Key: GXSDLEVMUVRUJZ-UHFFFAOYSA-N
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Description

N’-(4-fluorobenzoyl)-3-methoxybenzohydrazide is an organic compound that belongs to the class of benzohydrazides This compound is characterized by the presence of a 4-fluorobenzoyl group and a 3-methoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorobenzoyl)-3-methoxybenzohydrazide typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzoyl chloride with 3-methoxybenzohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-fluorobenzoyl)-3-methoxybenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorobenzoyl)-3-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the methoxy group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium cyanide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-(4-fluorobenzoyl)-3-methoxybenzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4-fluorobenzoyl)-3-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N’-(4-fluorobenzoyl)benzohydrazide: This compound has a similar structure but with a hydroxyl group instead of a methoxy group.

    4-Fluorobenzoyl chloride: A precursor used in the synthesis of N’-(4-fluorobenzoyl)-3-methoxybenzohydrazide.

    3-Methoxybenzohydrazide: Another precursor used in the synthesis.

Uniqueness

N’-(4-fluorobenzoyl)-3-methoxybenzohydrazide is unique due to the presence of both the 4-fluorobenzoyl and 3-methoxybenzohydrazide moieties. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(4-fluorobenzoyl)-3-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-21-13-4-2-3-11(9-13)15(20)18-17-14(19)10-5-7-12(16)8-6-10/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSDLEVMUVRUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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